![molecular formula C12H13NO2 B2395358 1H-Indole-2-acetic acid, 1-methyl-, methyl ester CAS No. 108796-93-6](/img/structure/B2395358.png)
1H-Indole-2-acetic acid, 1-methyl-, methyl ester
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Overview
Description
“1H-Indole-2-acetic acid, 1-methyl-, methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . The synthesis of “this compound” could involve various methods, including the Fischer Indole Synthesis . The synthesis of indole derivatives often involves the use of reagents for N-alkylations of amides and NH indoles .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions . For example, their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods . For example, its molecular weight can be determined .Scientific Research Applications
Microbial Catabolism and Biotechnological Applications
1H-Indole-2-acetic acid, a structurally related molecule, plays a critical role in plant growth as a hormone. Interestingly, certain bacteria possess the capability to catabolize this molecule through specific gene clusters, namely iac and iaa. These clusters facilitate the aerobic degradation of IAA into catechol and the anaerobic conversion to 2-aminobenzoyl-CoA. The catabolism of IAA by these bacteria opens up a spectrum of biotechnological applications, such as utilizing IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Indole Synthesis and Medicinal Chemistry
Indole structures, including 1H-Indole-2-acetic acid and its derivatives, are foundational in medicinal chemistry, inspiring new methods for indole synthesis. Understanding the various types of indole synthesis is pivotal for organic chemistry, particularly in the synthesis of complex molecules. The nine strategic approaches to indole synthesis are significant for researchers aiming to innovate or understand the history and current state of indole-based medicinal compounds (Taber & Tirunahari, 2011).
Plant Stress Hormones and Derivatives
Jasmonic acid and its volatile methyl ester are plant stress hormones with significant medicinal and therapeutic potential. The synthesis, usage, and biological activities of these compounds, including their roles as drugs and prodrugs, are extensively studied. Understanding these molecules provides insights into long-term drug/nutraceutical safety trials and future research directions in therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the body . These compounds have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The environment can significantly impact the action of indole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(1-methylindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXNCJLSIJWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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